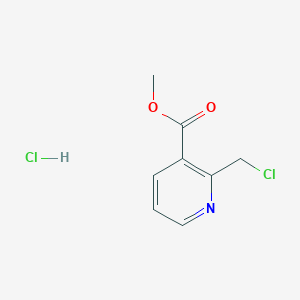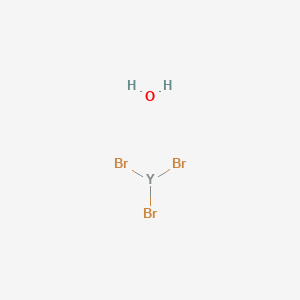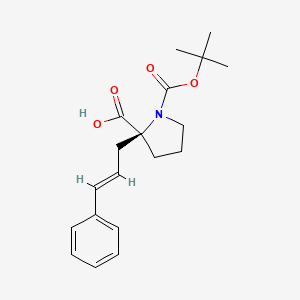
Ethyl 2-(2-methyl-4-nitrophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-methyl-4-nitrophenyl)acetate is an organic compound with the molecular formula C11H13NO4. It is a derivative of phenylacetic acid and is characterized by the presence of a nitro group and a methyl group on the aromatic ring. This compound is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-methyl-4-nitrophenyl)acetate can be synthesized through the esterification of 2-(2-methyl-4-nitrophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale esterification reactors. The process includes the continuous addition of ethanol and the acid catalyst to the reactor, followed by the removal of water formed during the reaction to drive the equilibrium towards ester formation. The product is then purified through distillation and crystallization.
化学反応の分析
Types of Reactions
Ethyl 2-(2-methyl-4-nitrophenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles such as amines or thiols.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Reduction: 2-(2-methyl-4-aminophenyl)acetic acid.
Substitution: Depending on the nucleophile, products such as 2-(2-methyl-4-nitrophenyl)acetamide or 2-(2-methyl-4-nitrophenyl)thioacetate.
Hydrolysis: 2-(2-methyl-4-nitrophenyl)acetic acid and ethanol.
科学的研究の応用
Ethyl 2-(2-methyl-4-nitrophenyl)acetate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the modification of aromatic compounds and their biological activities.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2-(2-methyl-4-nitrophenyl)acetate involves its interaction with specific molecular targets and pathways. For example, the reduction of the nitro group to an amino group can lead to the formation of compounds that interact with biological receptors or enzymes, thereby exerting their effects. The exact pathways and targets depend on the specific application and the chemical modifications made to the compound.
類似化合物との比較
Ethyl 2-(2-methyl-4-nitrophenyl)acetate can be compared with other similar compounds such as:
Ethyl 4-nitrophenylacetate: Similar in structure but with the nitro group in a different position on the aromatic ring.
Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group.
2-(2-methyl-4-nitrophenyl)acetic acid: The carboxylic acid form of the compound.
The uniqueness of this compound lies in its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions in chemical and biological systems.
特性
IUPAC Name |
ethyl 2-(2-methyl-4-nitrophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-16-11(13)7-9-4-5-10(12(14)15)6-8(9)2/h4-6H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQRCGACMNLMIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60855694 |
Source


|
| Record name | Ethyl (2-methyl-4-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50712-66-8 |
Source


|
| Record name | Ethyl (2-methyl-4-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl dibenzo[b,d]thiophene-4-carboxylate](/img/structure/B6336513.png)












